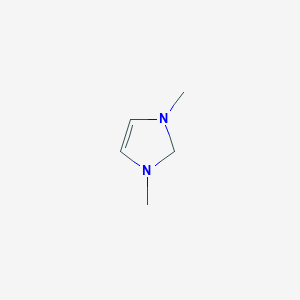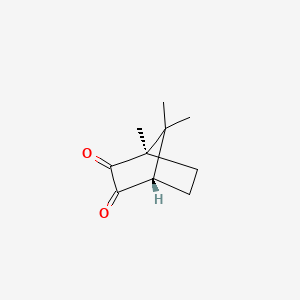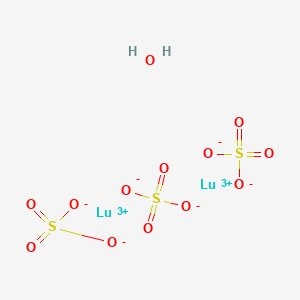
Thulium(III) acetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium(III) acetylacetonate is a coordination compound with the formula Tm(C5H7O2)3 . This anhydrous acetylacetonate complex is often discussed but unlikely to exist per se. The 8-coordinated dihydrate Tm(C5H7O2)3(H2O)2 is a more plausible formula based on the behavior of other lanthanide acetylacetonates .
Synthesis Analysis
Thulium acetylacetonate can be prepared by the reaction of thulium hydroxide and acetylacetone . A wide variety of solvents and temperatures ranging from 296–100 K have been used in attempts to reproduce, verify, and correct the claims made in print .Molecular Structure Analysis
The ligand acetylacetonate is a β-diketone often abbreviated as “acac”. Acetylacetone is an organic compound that famously exists in two tautomeric forms which are rapidly inter-convertible. Typically both oxygen atoms bind to the metal to form a six-membered chelate ring .Chemical Reactions Analysis
Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals . They have been extensively used in, among other applications, analytical chemistry . Thulium acetylacetonate can react with 5-[(4-fluorobenzylidene)amino]-8-hydroxyquinoline (HL) in acetonitrile solution of its dihydrate and the dichloromethane solution to obtain the complex [Tm4(acac)6(L)6(μ3-OH)2] .Physical And Chemical Properties Analysis
Thulium(III) acetylacetonate has a molar mass of 466.261 g·mol−1 . It appears as a powder . The monohydrate of Thulium acetylacetonate is not volatile .Applications De Recherche Scientifique
. This anhydrous acetylacetonate complex is often discussed but unlikely to exist per se. The 8-coordinated dihydrate .
Precursor for Nanoparticle Research
Metal acetylacetonates, including Thulium(III) acetylacetonate, are used as precursors for nanoparticle research . They play a significant role in the development of new materials and applications in this rapidly evolving field.
Polymer Science
In the field of polymer science, Thulium(III) acetylacetonate serves as a key component. It contributes to the development of new materials and enhances the understanding of the mechanistic aspects of polymer formation .
Catalyst in Organic Syntheses
Thulium(III) acetylacetonate is commonly used in various catalysts and catalytic reagents for organic synthesis . It plays a crucial role in facilitating chemical reactions and improving their efficiency.
Fabrication of Carbon Nanostructures
The high purity acetylacetonate anion complexes by bonding each oxygen atom to the metallic cation to form a chelate ring. Because of this property, acetylacetonates are commonly used in the fabrication of various shapes of carbon nanostructures via the use of chemical vapor deposition (CVD) and laser evaporation techniques .
Safety and Hazards
Thulium(III) acetylacetonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Orientations Futures
Thulium(III) acetylacetonate is known for its catalytic properties. It can act as a catalyst in various chemical reactions, including oxidation, hydrogenation, and polymerization . This opens up opportunities for its use in industrial processes, where efficient and selective catalysts are highly sought after .
Mécanisme D'action
Target of Action
Metal acetylacetonates, in general, are known to interact with various biological targets, including enzymes and cellular structures, influencing their function .
Mode of Action
Thulium(III) acetylacetonate interacts with its targets through coordination chemistry. The acetylacetonate ligand, a β-diketone often abbreviated as “acac”, forms a six-membered chelate ring with the Thulium(III) ion .
Biochemical Pathways
Metal acetylacetonates are known to play a role in various catalytic reactions, potentially influencing a wide range of biochemical pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Thulium(III) acetylacetonate is limited. It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution
Result of Action
Given its potential applications in nanoparticle research, polymer science, and catalysis, it is likely that the compound can induce significant changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Thulium(III) acetylacetonate. For instance, pH and redox potential can affect the behavior of metal acetylacetonates . Additionally, the presence of other ions and organic matter in the environment can also influence the compound’s behavior .
Propriétés
IUPAC Name |
4-hydroxypent-3-en-2-one;thulium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.H2O.Tm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFWQYBVUMNBGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Tm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7Tm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thulium(III) acetylacetonate | |
Q & A
Q1: Why is the vapor pressure of Thulium(III) acetylacetonate important in material science applications?
A: Metal β-diketonates like Thulium(III) acetylacetonate are often used as precursors in vapor deposition processes, such as chemical vapor deposition (CVD) []. Knowing the vapor pressure of these precursors is crucial for these applications. The vapor pressure determines the maximum theoretical growth rate of thin films and influences the composition of the deposited material []. Therefore, understanding the vapor pressure of Thulium(III) acetylacetonate helps in optimizing deposition conditions for desired material properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)